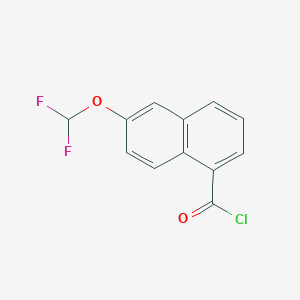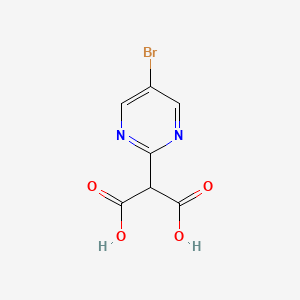
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethoxy and carbonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involves the introduction of the difluoromethoxy group and the carbonyl chloride group onto a naphthalene ring. One common method involves the reaction of 2-(difluoromethoxy)naphthalene with thionyl chloride (SOCl2) to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO) for oxidation and sodium borohydride (NaBH) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Amides, esters, and carboxylic acids.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its difluoromethoxy and carbonyl chloride groups. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethoxy)naphthalene-5-carbonyl chloride
- 2-(Methoxy)naphthalene-5-carbonyl chloride
- 2-(Chloromethoxy)naphthalene-5-carbonyl chloride
Uniqueness
2-(Difluoromethoxy)naphthalene-5-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H7ClF2O2 |
|---|---|
Molekulargewicht |
256.63 g/mol |
IUPAC-Name |
6-(difluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)10-3-1-2-7-6-8(17-12(14)15)4-5-9(7)10/h1-6,12H |
InChI-Schlüssel |
MSFXVVCXHCRQLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)





![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)




![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
